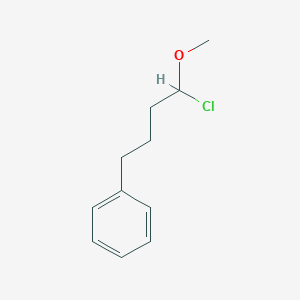

(4-Chloro-4-methoxybutyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15ClO |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

(4-chloro-4-methoxybutyl)benzene |

InChI |

InChI=1S/C11H15ClO/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |

InChI Key |

YAZPIPACIGBMLG-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCCC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Nomenclature and Structural Elucidation of 4 Chloro 4 Methoxybutyl Benzene

Systematic IUPAC Naming Conventions for Complex Aryl-Alkyl Systems

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds, ensuring that each distinct molecule has a unique and unambiguous name. msu.edu For a compound like (4-Chloro-4-methoxybutyl)benzene, which combines an aromatic (aryl) ring and a substituted aliphatic (alkyl) chain, specific rules apply.

The name "this compound" itself suggests that a benzene (B151609) ring is treated as the parent structure, with a substituted butyl group attached. Following IUPAC conventions, the longest carbon chain containing the principal functional groups is identified as the parent chain. uiuc.edu In this molecule, the four-carbon chain is the substituent on the benzene ring.

The numbering of this butyl chain begins at the point of attachment to the benzene ring. Therefore, the carbon atom bonded to the benzene is C1. Following this, the chain is numbered sequentially to C4. The substituents on this chain are then identified and located by their respective carbon numbers. In this case, a chloro group and a methoxy (B1213986) group are both located at the C4 position.

An alternative, and often preferred, IUPAC name would treat the longest carbon chain as the parent alkane. In this instance, the parent chain is butane. The substituents would then be named and numbered accordingly.

Identify the longest carbon chain: a four-carbon (butane) chain.

Identify the substituents: a chloro group, a methoxy group, and a phenyl group.

Number the chain to give the substituents the lowest possible locants. Numbering from the end closest to the phenyl group gives:

1-phenyl

4-chloro

4-methoxy

Alphabetize the substituents: Chloro, Methoxy, Phenyl.

Therefore, the systematic IUPAC name is 1-Chloro-4-methoxy-1-phenylbutane . The name used in the subject, this compound, is also understandable but treats the benzene as the parent, which is common when a benzene ring is a major feature of the molecule. masterorganicchemistry.com

Structural Isomerism and Stereochemical Considerations in Substituted Butylbenzene (B1677000) Derivatives

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. libretexts.org For this compound, with the molecular formula C11H15ClO, several types of isomerism are possible.

Structural Isomerism:

Positional Isomerism: The substituents on the benzene ring could be arranged in different positions. While the subject compound has the butyl group at position 1 (by definition), if there were other substituents on the ring, ortho (1,2), meta (1,3), and para (1,4) isomers would be possible. spectroscopyonline.comyoutube.com Similarly, the chloro and methoxy groups could be on different carbons of the butyl chain (e.g., 1-chloro-2-methoxy, 3-chloro-4-methoxy, etc.).

Chain Isomerism: The butyl chain itself could be branched. For instance, instead of a straight butyl chain, an isobutyl (2-methylpropyl), sec-butyl (1-methylpropyl), or tert-butyl (1,1-dimethylethyl) chain could be attached to the benzene ring, each with the chloro and methoxy groups at various possible positions. libretexts.org

Functional Group Isomerism: The arrangement of atoms could form different functional groups. For example, an ether and an alkyl halide are present. An isomeric structure could potentially rearrange these atoms to form other functional groups.

Stereochemical Considerations: A critical aspect of this molecule's structure is the presence of a chiral center. A chiral carbon is an atom attached to four different groups. In this compound, the C4 carbon is bonded to:

A chloro group (-Cl)

A methoxy group (-OCH3)

A hydrogen atom (-H)

A 3-phenylpropyl group (-CH2CH2CH2-Ph)

Because the C4 carbon is a stereocenter, the compound can exist as a pair of enantiomers, (R)-(4-Chloro-4-methoxybutyl)benzene and (S)-(4-Chloro-4-methoxybutyl)benzene. These molecules are non-superimposable mirror images of each other. The specific three-dimensional arrangement of the groups around this chiral center determines the absolute configuration (R or S). Without experimental data from techniques like chiral chromatography or polarimetry, it is assumed the compound is a racemic mixture, containing equal amounts of both enantiomers.

Methodologies for Definitive Structural Assignment in Organic Synthesis

To unambiguously determine the structure of a synthesized compound like this compound and differentiate it from its potential isomers, chemists rely on a suite of powerful analytical techniques.

Advanced Spectroscopic Techniques in Structural Characterization

Spectroscopy is the primary method for elucidating the structure of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide information about the number of different types of protons and their neighboring environments. Protons on the carbon bearing the chlorine and methoxy groups would be shifted downfield (to a higher ppm value) due to the electronegativity of these atoms. orgchemboulder.com The aromatic protons on the benzene ring would appear in their characteristic region (typically 7.0-7.5 ppm), and the pattern of these signals could confirm the substitution pattern. The methoxy group would show a singlet at around 3.3-4.0 ppm.

¹³C NMR spectroscopy would indicate the number of unique carbon environments. The carbon attached to the chlorine and oxygen would be significantly deshielded. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. quora.com For this compound, characteristic absorption bands would be expected for:

C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹).

C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹).

C-O stretching from the ether group (typically in the 1050-1250 cm⁻¹ region).

C-Cl stretching, which appears in the fingerprint region at lower wavenumbers (typically 550-850 cm⁻¹). libretexts.orgorgchemboulder.com The C-H wag of a -CH2X group can also be seen between 1300 and 1150 cm⁻¹. orgchemboulder.comorgchemboulder.com

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the mass of C11H15ClO. A key feature would be the isotopic pattern for chlorine; the presence of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio would result in two molecular ion peaks (M and M+2) with a 3:1 intensity ratio, confirming the presence of one chlorine atom. libretexts.org

| Spectroscopic Data Interpretation for this compound | |

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons (~7.0-7.5 ppm), proton on C4 (~3.5-4.5 ppm), methoxy protons (~3.3-4.0 ppm), and alkyl chain protons. |

| ¹³C NMR | Signal for C4 carbon significantly downfield, signals for aromatic carbons, methoxy carbon, and other alkyl carbons. |

| IR Spectroscopy | Aromatic C-H (>3000 cm⁻¹), Aliphatic C-H (<3000 cm⁻¹), Aromatic C=C (~1450-1600 cm⁻¹), C-O stretch (~1050-1250 cm⁻¹), C-Cl stretch (~550-850 cm⁻¹). libretexts.orgorgchemboulder.com |

| Mass Spectrometry | Molecular ion peak (M) and an M+2 peak with ~3:1 intensity ratio, confirming one chlorine atom. Fragmentation patterns would show loss of groups like -Cl, -OCH3, and cleavage of the butyl chain. |

Crystallographic Analysis of Related Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid and their connectivity. mdpi.com While obtaining a suitable single crystal of an oily or low-melting compound like this compound can be challenging, analysis of a related crystalline derivative can provide invaluable proof of structure. mdpi.com

For instance, if a related compound in a synthetic pathway is a stable, crystalline solid, its structure can be determined by X-ray diffraction. nih.gov This analysis can confirm the carbon skeleton and the relative positions of substituents. mdpi.com The data obtained, such as bond lengths, bond angles, and torsion angles, provide unequivocal evidence of the molecular structure, which can then be used to infer the structure of the target compound. mdpi.com Hirshfeld surface analysis can also be employed to study intermolecular interactions within the crystal lattice. nih.gov

Retrosynthetic Strategies for 4 Chloro 4 Methoxybutyl Benzene

Disconnection Approaches for the Aryl-Alkyl Carbon-Carbon Bond Formation

A primary retrosynthetic disconnection for (4-Chloro-4-methoxybutyl)benzene involves the C-C bond between the phenyl group and the butyl chain. This leads to two main synthetic strategies: Friedel-Crafts reactions and Grignard reactions.

Friedel-Crafts Acylation/Alkylation:

One of the most common methods for forming aryl-alkyl bonds is the Friedel-Crafts reaction. chemguide.co.ukmasterorganicchemistry.com In a retrosynthetic sense, disconnecting the bond between the benzene (B151609) ring and the butyl chain suggests a Friedel-Crafts acylation or alkylation approach.

Friedel-Crafts Acylation: This is often the preferred method as it avoids the polyalkylation and rearrangement issues commonly associated with Friedel-Crafts alkylation. masterorganicchemistry.comorganic-chemistry.org The disconnection would lead to benzene and a suitable acylating agent, such as 4-chlorobutyryl chloride. The resulting ketone, 4-chloro-1-phenylbutan-1-one, can then be reduced to the corresponding alkane. A common reduction method for this transformation is the Clemmensen or Wolff-Kishner reduction. organic-chemistry.org

Reaction Scheme: Benzene + 4-Chlorobutyryl chloride --(AlCl₃)--> 4-Chloro-1-phenylbutan-1-one --(Reduction)--> 4-Chloro-1-phenylbutane

Friedel-Crafts Alkylation: A direct alkylation of benzene with a 4-chlorobutyl derivative could also be envisioned. However, this method is less controlled and can lead to multiple alkylation products and carbocation rearrangements. masterorganicchemistry.comyoutube.com

Grignard Reaction:

An alternative disconnection strategy involves the formation of the C-C bond using a Grignard reagent. mnstate.edu This approach offers a high degree of control and predictability.

The disconnection can be made between C1 of the butyl chain and the phenyl ring. This suggests the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a suitable four-carbon electrophile containing the chloro-methoxy functionality. chegg.com

Another possibility is the reaction of a Grignard reagent derived from a 4-halobutyl precursor with an appropriate benzaldehyde (B42025) derivative. For example, 3-chloropropylmagnesium bromide could react with benzaldehyde, followed by further functional group manipulations to install the chloro and methoxy (B1213986) groups at C4. mnstate.edu

Strategic Disconnections Involving the Geminal Chloro-Methoxy Functionality

The geminal chloro-methoxy group at the C4 position of the butyl chain is a key structural feature. Retrosynthetically, this functionality can be installed through several strategic disconnections. The presence of both chloro and methoxy groups can influence the reactivity and synthetic applications of the molecule. drughunter.com

From an Aldehyde: A common precursor to a geminal di-substituted carbon is an aldehyde. In this case, 4-phenylbutanal (B95494) could be a key intermediate. cymitquimica.comchemsynthesis.comsigmaaldrich.com The aldehyde can be converted to the target geminal chloro-methoxy group through a two-step process. First, reaction with a chlorinating agent, such as thionyl chloride or oxalyl chloride, would form the corresponding gem-dichloro compound. Subsequent reaction with methanol (B129727) under basic conditions would then lead to the desired this compound.

From an Alkene: An alternative approach involves the addition of a chloro-methoxy functionality across a double bond. A precursor such as 4-phenyl-1-butene (B1585249) could undergo an oxidative chloromethoxylation reaction to install the desired groups at the terminal carbon.

From a Hydroxy Group: A precursor containing a hydroxyl group, such as 4-phenylbutan-1-ol, could also be utilized. chemicalbook.com This alcohol can be oxidized to the corresponding aldehyde, 4-phenylbutanal, which can then be converted to the target compound as described above. cymitquimica.com

Precursor Identification and Availability

The success of any synthetic route relies on the availability of the starting materials. The retrosynthetic analysis of this compound points to several key precursors.

Phenyl Precursors:

Benzene: As a fundamental building block in organic chemistry, benzene is readily available and serves as a primary precursor in Friedel-Crafts reactions. chemguide.co.ukmasterorganicchemistry.com

Bromobenzene (B47551): This is a common starting material for the preparation of phenylmagnesium bromide, a key reagent in Grignard reactions. youtube.com

Phenylethanone (Acetophenone): This compound can be a precursor in syntheses where the side chain is built up from a two-carbon unit attached to the phenyl ring. chemguide.co.uk

4-Chloro-4-methoxybutyl Synthons:

The four-carbon chain with the specific functional groups can be derived from several commercially available or readily synthesized precursors.

γ-Butyrolactone: This cyclic ester can be opened to form a variety of 4-substituted butanoic acid derivatives, which can then be converted to the required butyl chain. quickcompany.in

Tetrahydrofuran (B95107) (THF): Ring-opening of THF can provide a 4-carbon chain with functional groups at either end, which can be further elaborated. google.com

4-Chlorobutyryl chloride: This acyl chloride is a key reagent for the Friedel-Crafts acylation approach. youtube.com

1-Chloro-4-methoxybutane (B125409): This compound could potentially be a direct precursor, although its synthesis might be required from other starting materials. google.com

The availability of these precursors is crucial for the practical implementation of the devised synthetic strategies. The choice of a particular route will often depend on factors such as cost, efficiency, and the desired scale of the synthesis.

Synthetic Methodologies for 4 Chloro 4 Methoxybutyl Benzene and Its Precursors

Formation of the Aryl-Alkyl Backbone

The creation of the carbon skeleton of (4-chloro-4-methoxybutyl)benzene, which links the phenyl group to the butyl chain, is a critical step in its synthesis. This can be approached through several reliable synthetic routes.

Friedel-Crafts Acylation/Alkylation Approaches for Phenylbutyl Intermediateswikipedia.org

The Friedel-Crafts reaction, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, provides a direct method for attaching alkyl or acyl substituents to an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction is pivotal in creating phenylbutyl intermediates necessary for the synthesis of the target compound. wikipedia.orgfiveable.me

One common strategy involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640). askfilo.comchemicalforums.com This reaction, typically catalyzed by a Lewis acid like aluminum chloride, results in the formation of γ-oxo-benzenebutanoic acid. askfilo.comvedantu.comstackexchange.com The cyclic nature of succinic anhydride makes it a suitable reactant, as the ring opens upon reaction with benzene to form the desired four-carbon chain attached to the phenyl ring. chemicalforums.com

Alternatively, Friedel-Crafts alkylation can be employed, although it is often more susceptible to side reactions such as carbocation rearrangements and polyalkylation. libretexts.orglibretexts.orgchemistrysteps.com For instance, the reaction of benzene with an alkyl halide containing a four-carbon chain can lead to a mixture of products due to hydride shifts within the carbocation intermediate. chemistrysteps.com

The choice of catalyst is crucial for the success of Friedel-Crafts reactions. Lewis acids are the most common catalysts, with anhydrous aluminum chloride (AlCl₃) being a prominent example. numberanalytics.comdoubtnut.com Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), zinc chloride (ZnCl₂), and stannous chloride have also been utilized. numberanalytics.comgoogle.comgoogle.com In some cases, Brønsted acids like sulfuric acid can also catalyze the reaction. google.comgoogle.com

The role of the Lewis acid is to generate a highly electrophilic species. numberanalytics.com In acylation, it coordinates to the acyl halide, facilitating the formation of an acylium ion. quizlet.com In alkylation, it helps to generate a carbocation from an alkyl halide. fiveable.me The reactivity of the haloalkane increases with the polarity of the C-X bond (F > Cl > Br > I), and the Lewis acid catalyst is often chosen to match the halogen. libretexts.orglibretexts.org

Modern approaches have also explored the use of solid acid catalysts like zeolites, acid-treated metal oxides, and heteropoly acids. acs.orgresearchgate.net These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, reduced corrosiveness, and fewer problematic side products. acs.org For example, zeolites with varying pore sizes have been shown to influence the catalytic activity in the acylation of toluene (B28343). acs.org

| Catalyst Type | Examples | Key Features |

| Lewis Acids | AlCl₃, FeCl₃, BF₃, ZnCl₂ | High activity, widely used, but can be corrosive and require stoichiometric amounts in acylation. wikipedia.orgnumberanalytics.comdoubtnut.comresearchgate.net |

| Brønsted Acids | H₂SO₄ | Can be used as a catalyst. google.comgoogle.com |

| Solid Acids | Zeolites, Metal Oxides | Heterogeneous, reusable, less corrosive, and can offer improved selectivity. acs.orgresearchgate.net |

A significant challenge in Friedel-Crafts alkylation is controlling regioselectivity, especially when dealing with substituted aromatic rings. fiveable.me For instance, the alkylation of naphthalene (B1677914) with larger alkyl halides tends to favor substitution at the 2-position due to steric hindrance at the 1-position. stackexchange.com

Carbocation rearrangements are a common side reaction in Friedel-Crafts alkylation, particularly when using primary alkyl halides. libretexts.orgchemistrysteps.commasterorganicchemistry.com The initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or methyl shift, leading to branched alkylbenzene products instead of the desired linear chain. chemistrysteps.com

Polyalkylation is another frequent side reaction. libretexts.orglibretexts.org The introduction of an electron-donating alkyl group activates the aromatic ring, making it more susceptible to further alkylation. libretexts.orglibretexts.org In contrast, Friedel-Crafts acylation is less prone to these issues. The acyl group is deactivating, which prevents further acylation, and the acylium ion is resonance-stabilized and does not undergo rearrangement. quizlet.commasterorganicchemistry.comorganic-chemistry.org

To obtain the desired alkylbenzene from the ketone produced via Friedel-Crafts acylation, a reduction of the carbonyl group is necessary. wikipedia.orgquizlet.com The Clemmensen reduction and the Wolff-Kishner reduction are two classical methods for this transformation. quizlet.comorganic-chemistry.org

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to reduce aldehydes and ketones to alkanes. wikipedia.orgorganic-chemistry.organnamalaiuniversity.ac.in This method is particularly effective for aryl-alkyl ketones, such as those obtained from Friedel-Crafts acylation. wikipedia.organnamalaiuniversity.ac.in The reaction is thought to occur on the surface of the zinc catalyst. organic-chemistry.orgjuniperpublishers.com

The Wolff-Kishner reduction offers an alternative under basic conditions, using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH). youtube.com This method is suitable for substrates that are sensitive to the strongly acidic conditions of the Clemmensen reduction. organic-chemistry.org

| Reduction Method | Reagents | Conditions | Key Features |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated HCl | Acidic | Effective for aryl-alkyl ketones, but not suitable for acid-sensitive substrates. wikipedia.orgorganic-chemistry.organnamalaiuniversity.ac.in |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), strong base (e.g., KOH) | Basic | Complementary to the Clemmensen reduction for acid-labile compounds. organic-chemistry.orgyoutube.com |

Grignard Reagent Based Coupling Strategies for Alkyl-Aryl Linkages

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.org They offer a versatile alternative for constructing the aryl-alkyl backbone of the target molecule.

One such approach is the Kumada coupling, a cross-coupling reaction that utilizes a transition metal catalyst, typically based on nickel or palladium, to couple a Grignard reagent with an organic halide. organic-chemistry.orgwikipedia.org This reaction, first reported in 1972, can be used to form bonds between alkyl, aryl, or vinyl groups. organic-chemistry.orgwikipedia.org For instance, a phenyl Grignard reagent could be coupled with a suitable four-carbon alkyl halide.

The synthesis of the required Grignard reagent, 4-methoxybutylmagnesium chloride, is achieved by reacting 1-chloro-4-methoxybutane (B125409) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran. smolecule.comsmolecule.comgoogle.com The quality of the starting material, 1-chloro-4-methoxybutane, is important, and it should be free of impurities that could inhibit the Grignard formation. google.com The reaction is often initiated using a small amount of an activating agent like bromoethane (B45996) or iodine. wikipedia.orgsmolecule.com The resulting Grignard reagent can then be used in subsequent coupling reactions. smolecule.com

| Reactant | Reagent | Solvent | Initiator | Product |

| 1-Chloro-4-methoxybutane | Magnesium (Mg) | Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran | Bromoethane or Iodine | 4-Methoxybutylmagnesium chloride |

Cross-Coupling Reactions with Aryl Halides

Palladium-catalyzed cross-coupling reactions are a powerful tool for forging the crucial aryl-alkyl bond. These methods typically involve the reaction of an aryl halide with a suitable four-carbon coupling partner. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. For instance, bulky biarylmonophosphine ligands are known to facilitate highly active palladium-based catalyst systems for the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids to generate biaryl compounds. While this specific reaction creates a biaryl, the underlying principles are adaptable to aryl-alkyl couplings.

Alternative Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Heck, Sonogashira on suitable precursors)

A variety of palladium-catalyzed reactions can be employed to synthesize precursors to the 4-phenylbutyl skeleton. These methods offer versatility in the choice of starting materials and allow for the introduction of functional handles that can be manipulated in subsequent steps.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron species with an organohalide. To form a precursor like 4-phenyl-1-butanol (B1666560), an arylboronic acid (e.g., phenylboronic acid) could be coupled with a 4-halobutan-1-ol derivative under basic conditions with a palladium catalyst. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. youtube.comechemi.com For instance, an aryl halide such as bromobenzene (B47551) can be reacted with an alkene like 3-buten-1-ol (B139374) in the presence of a palladium catalyst and a base. youtube.com This would yield 4-phenyl-3-buten-1-ol, which can then be hydrogenated to afford 4-phenyl-1-butanol, a key precursor.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Coupling an aryl halide with 3-butyn-1-ol (B147353) using a palladium catalyst and a copper(I) co-catalyst would produce 4-phenyl-3-butyn-1-ol. Subsequent hydrogenation of both the triple bond and the benzylic position would yield 4-phenyl-1-butanol.

Besides these cross-coupling methods, classical approaches such as the Friedel-Crafts alkylation of benzene with γ-butyrolactone can produce 4-phenylbutyric acid, which can then be reduced to 4-phenyl-1-butanol. organic-chemistry.org Another route involves the reaction of benzene with 1,4-dichlorobutane (B89584) in the presence of a Lewis acid like aluminum chloride to yield 1-chloro-4-phenylbutane. echemi.com

| Reaction | Aryl Component | C4 Component | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Phenylboronic Acid | 4-Halobutan-1-ol | Pd Catalyst, Base | 4-Phenyl-1-butanol |

| Heck Reaction | Bromobenzene | 3-Buten-1-ol | Pd Catalyst, Base | 4-Phenyl-3-buten-1-ol |

| Sonogashira Coupling | Iodobenzene | 3-Butyn-1-ol | Pd Catalyst, Cu(I), Base | 4-Phenyl-3-butyn-1-ol |

| Friedel-Crafts | Benzene | γ-Butyrolactone | AlCl₃ | 4-Phenylbutyric Acid |

| Friedel-Crafts | Benzene | 1,4-Dichlorobutane | AlCl₃ | 1-Chloro-4-phenylbutane |

Introduction and Modification of the Geminal Chloro-Methoxy Functionality

The defining feature of this compound is the geminal chloro-methoxy group at the terminus of the butyl chain. The installation of this functionality requires specific and controlled chemical transformations, typically starting from an aldehyde or a related precursor.

Direct Halogenation Strategies for Alkyl Ethers

A hypothetical direct approach would involve the chlorination of 1-methoxy-4-phenylbutane. The direct halogenation of ethers at the α-position is known but can be challenging to control. Such reactions often proceed via radical mechanisms, initiated by light or radical initiators. The selectivity of the chlorination would be a significant hurdle, as chlorination could potentially occur at other positions on the alkyl chain or on the aromatic ring. While methods for the chlorination of various organic molecules using systems like HCl/H₂O₂ have been developed, their application to a substrate like 1-methoxy-4-phenylbutane is not specifically documented and would require empirical investigation. doubtnut.com

Nucleophilic Substitution Approaches for Installing Methoxy (B1213986)/Chloro Groups

A more controlled and plausible strategy involves a stepwise nucleophilic substitution pathway. This method hinges on the generation of a geminal dihalide intermediate, which is then selectively functionalized.

Formation of the Geminal Dichloride: The precursor aldehyde, 4-phenylbutanal (B95494), can be converted into the corresponding geminal dichloride, 1,1-dichloro-4-phenylbutane. This transformation is reliably achieved by reacting the aldehyde with phosphorus pentachloride (PCl₅). chemicalforums.comresearchgate.net The carbonyl oxygen is replaced by two chlorine atoms.

Selective Monosubstitution: The subsequent step involves the nucleophilic substitution of one of the chlorine atoms in 1,1-dichloro-4-phenylbutane with a methoxy group. This can be achieved by carefully reacting the dichloride with one equivalent of a methoxide (B1231860) source, such as sodium methoxide (NaOMe) in methanol (B129727). The reaction conditions would need to be optimized to favor monosubstitution and minimize potential side reactions like elimination or disubstitution.

| Step | Starting Material | Reagent | Intermediate/Product | Reaction Type |

| 1 | 4-Phenylbutanal | PCl₅ | 1,1-Dichloro-4-phenylbutane | Carbonyl to Dichloride Conversion |

| 2 | 1,1-Dichloro-4-phenylbutane | NaOCH₃ (1 equiv) | 1-Chloro-1-methoxy-4-phenylbutane | Nucleophilic Substitution (SN1/SN2) |

Another related approach involves the reaction of acetals with acid halides, catalyzed by zinc(II) salts, to furnish haloalkyl ethers. organic-chemistry.org This would entail first converting 4-phenylbutanal to its dimethyl acetal (B89532), 1,1-dimethoxy-4-phenylbutane, by reacting it with methanol under acidic conditions. The resulting acetal could then be treated with an acid halide like acetyl chloride in the presence of a catalytic amount of a zinc salt to yield 1-chloro-1-methoxy-4-phenylbutane. organic-chemistry.org

Post-Synthetic Functionalization of Alkyl Chains

This section focuses on the manipulation of a pre-formed 4-phenylbutyl chain, particularly from a hydroxylated precursor.

An efficient pathway to the target molecule begins with the readily available precursor, 4-phenyl-1-butanol. organic-chemistry.orggoogle.comacs.orgyoutube.com This alcohol serves as the starting point for generating the necessary aldehyde functionality.

Oxidation of the Alcohol: 4-phenyl-1-butanol is oxidized to 4-phenylbutanal. researchgate.net This can be accomplished using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), or through catalytic methods like Swern or Dess-Martin oxidation to ensure the reaction stops at the aldehyde stage without over-oxidation to the carboxylic acid.

Conversion of the Aldehyde: As detailed in section 4.2.2, the resulting 4-phenylbutanal is a key intermediate. It can be treated with a halogenating agent like PCl₅ to form the geminal dichloride, which is then converted to the final product via nucleophilic substitution with methoxide. chemicalforums.comresearchgate.net This sequence represents a controlled functionalization starting from a hydroxybutyl precursor.

Etherification Reactions (e.g., Williamson Ether Synthesis) in the Presence of Alkyl Halides

The final step in a plausible synthesis of this compound involves the etherification of a precursor alcohol, 4-chloro-1-phenylbutan-1-ol. The Williamson ether synthesis is a classic and highly effective method for this transformation. wikipedia.orgfrancis-press.comkhanacademy.org This reaction proceeds via an SN2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide. wikipedia.org

To synthesize this compound, 4-chloro-1-phenylbutan-1-ol would first be deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide would then be treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield the desired methoxy ether.

The choice of base and solvent is critical for the success of the Williamson ether synthesis. francis-press.com Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed to avoid protonation of the alkoxide. The reaction is generally carried out under anhydrous conditions to prevent unwanted side reactions.

An alternative to the Williamson ether synthesis is the acid-catalyzed dehydration of two alcohols. However, this method is generally more suitable for the synthesis of symmetrical ethers and can be complicated by side reactions, especially with secondary alcohols which are prone to elimination. masterorganicchemistry.com More recently, iron(III) triflate has been shown to be an efficient catalyst for the direct and selective etherification of benzylic secondary alcohols. acs.org This method offers a milder alternative to traditional acid catalysis. Another modern approach involves the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT), which allows for benzyl (B1604629) ether synthesis under nearly neutral conditions, proceeding through a proposed SN1-like pathway. orgsyn.org

Table 1: Comparison of Etherification Methods for Secondary Alcohols

| Method | Reagents | Catalyst/Base | Solvent | Key Features |

| Williamson Ether Synthesis | Alcohol, Alkyl Halide | Strong Base (e.g., NaH) | Aprotic (e.g., THF, DMF) | Versatile, good for unsymmetrical ethers, SN2 mechanism. wikipedia.orgfrancis-press.com |

| Acid-Catalyzed Dehydration | Two Alcohols | Strong Acid (e.g., H₂SO₄) | None or inert solvent | Primarily for symmetrical ethers, risk of elimination. masterorganicchemistry.com |

| Iron-Catalyzed Etherification | Alcohol | Iron(III) triflate | Dichloromethane (B109758) | Milder conditions, selective for benzylic alcohols. acs.org |

| BnOPT Method | Alcohol, BnOPT | Mild Base (e.g., MgO) | Dichloromethane | Nearly neutral conditions, good for sensitive substrates. orgsyn.org |

One-Pot and Multi-Component Reaction Sequences

While a direct one-pot synthesis for this compound from simple starting materials is not prominently described in the literature, the principles of one-pot and multi-component reactions are highly relevant to improving the efficiency of its multi-step synthesis. organic-chemistry.org A one-pot process, where sequential reactions are carried out in a single reactor without isolation of intermediates, can significantly reduce waste, time, and cost.

For the synthesis of this compound, a hypothetical one-pot approach could involve the initial Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride to form 4-chlorobutyrophenone (B1345740). chemguide.co.uklibretexts.org Following this, a chemoselective reducing agent could be introduced to reduce the ketone to the corresponding alcohol, 4-chloro-1-phenylbutan-1-ol. Finally, without isolating the alcohol, an in-situ etherification could be performed.

The successful implementation of such a one-pot sequence would heavily depend on the compatibility of the reagents and catalysts in each step. For instance, the Lewis acid catalyst used in the Friedel-Crafts acylation would need to be neutralized or rendered inactive before the addition of a nucleophilic reducing agent.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a powerful strategy for building molecular complexity. organic-chemistry.org While no direct MCR for this compound is apparent, the development of new MCRs is an active area of research that could one day provide a more streamlined route to this and similar molecules.

Catalysis in the Synthesis of Functionalized Arylalkanes

Catalysis plays a pivotal role in the efficient and selective synthesis of functionalized arylalkanes, including the precursors to this compound.

Friedel-Crafts Acylation: The formation of 4-chlorobutyrophenone from benzene and 4-chlorobutyryl chloride is a classic example of a Friedel-Crafts acylation. chemguide.co.uklibretexts.org This reaction is traditionally catalyzed by a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃). chemguide.co.uk The catalyst activates the acyl chloride, making it a more potent electrophile for the aromatic substitution reaction.

Modern advancements have focused on developing more environmentally benign and recyclable catalytic systems. chemistryjournals.net Iron(III) chloride has emerged as a cost-effective and less toxic alternative to AlCl₃. beilstein-journals.orgnih.govnih.gov Furthermore, lanthanide triflates, such as ytterbium(III) triflate (Yb(OTf)₃) and hafnium(IV) triflate (Hf(OTf)₄), have been shown to be highly effective catalysts for Friedel-Crafts acylations, often in catalytic amounts. chemistryjournals.net The use of ionic liquids as both solvent and catalyst has also been explored to facilitate catalyst recycling. beilstein-journals.orgnih.govnih.gov

Table 2: Catalysts for Friedel-Crafts Acylation

| Catalyst | Typical Loading | Reaction Conditions | Advantages |

| Aluminum Chloride (AlCl₃) | Stoichiometric | Anhydrous, often at elevated temperatures | High reactivity. chemguide.co.uk |

| Iron(III) Chloride (FeCl₃) | Catalytic (e.g., 10 mol%) | Milder conditions, can be used in ionic liquids | Less toxic, cost-effective. beilstein-journals.orgnih.govnih.gov |

| Lanthanide Triflates (e.g., Yb(OTf)₃) | Catalytic (e.g., 0.2 eq) | Can be used with acid anhydrides | High efficiency, recyclable. chemistryjournals.net |

| Hafnium(IV) Triflate (Hf(OTf)₄) | Catalytic | Can be used in combination with TfOH | Effective for unactivated benzenes. chemistryjournals.net |

Reduction of Ketones: The reduction of the ketone in 4-chlorobutyrophenone to the secondary alcohol 4-chloro-1-phenylbutan-1-ol can be achieved using various catalytic and non-catalytic methods. Catalytic hydrogenation over a metal catalyst (e.g., palladium, platinum, or nickel) is a common industrial process. However, for laboratory-scale synthesis, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often preferred. The choice of reducing agent is crucial to ensure chemoselectivity, specifically to avoid the reduction of the alkyl chloride functionality. NaBH₄ is generally a milder reducing agent and would be a suitable choice to selectively reduce the ketone in the presence of the chloride.

Etherification: As discussed in section 4.2.3.2, both acid and base catalysis are employed in etherification reactions. Strong Brønsted acids like sulfuric acid can catalyze the dehydration of alcohols to form ethers, though this is often limited to symmetrical ethers. masterorganicchemistry.com Lewis acids, such as iron(III) triflate, have shown promise for the selective synthesis of unsymmetrical ethers from benzylic alcohols. acs.org In the context of the Williamson ether synthesis, a strong base is used to generate the nucleophilic alkoxide, which is technically a stoichiometric reagent but is essential for the reaction to proceed. wikipedia.org

Chemical Reactivity and Transformation Pathways of 4 Chloro 4 Methoxybutyl Benzene

Reactions Involving the Geminal Chloro-Methoxy Group

The geminal chloro-methoxy group is the molecule's reactive center. The carbon atom bonded to both chlorine and the methoxy (B1213986) group is a secondary carbon, but its reactivity is significantly influenced by the attached heteroatoms. The chloride ion is an excellent leaving group, while the methoxide (B1231860) ion is a poor one, meaning that reactions will almost exclusively involve the cleavage of the carbon-chlorine bond.

Nucleophilic substitution is a predominant reaction pathway for (4-Chloro-4-methoxybutyl)benzene. These reactions proceed readily due to the formation of a highly stabilized carbocation intermediate, known as an oxocarbenium ion, upon the departure of the chloride leaving group. This intermediate is stabilized by resonance from the adjacent methoxy group, which greatly favors an Sₙ1-type mechanism. youtube.com

Hydrolysis and alcoholysis involve the reaction of this compound with water or an alcohol as the nucleophile, respectively. These solvolysis reactions are typically facile for α-chloro ethers.

Hydrolysis: In the presence of water, this compound undergoes hydrolysis to form 4-phenylbutanal (B95494). The reaction proceeds through the formation of an intermediate hemiacetal, which is unstable and rapidly eliminates methanol (B129727) to yield the final aldehyde product.

Alcoholysis: When reacted with an alcohol (e.g., methanol or ethanol), the compound undergoes alcoholysis to form an acetal (B89532). The nucleophilic alcohol attacks the oxocarbenium ion intermediate. If methanol is the solvent and reactant, the product is 1,1-dimethoxy-4-phenylbutane. Using a different alcohol, such as ethanol, would result in the formation of a mixed acetal.

| Reaction Type | Nucleophile | Solvent | Intermediate | Final Product |

| Hydrolysis | Water (H₂O) | Water or aqueous mixture | Phenyl-(CH₂)₃-CH(OH)(OCH₃) | 4-Phenylbutanal |

| Alcoholysis | Alcohol (ROH) | Corresponding Alcohol | Phenyl-(CH₂)₃-CH(OR)(OCH₃) | 4-Phenyl-1,1-dialkoxybutane |

Stronger nucleophiles, such as those containing nitrogen and sulfur, also readily react at the geminal center.

Nitrogen Nucleophiles: Primary and secondary amines can act as nucleophiles. With a primary amine (R-NH₂), the initial substitution product is an N,O-acetal, which is typically unstable and eliminates methanol to form a stable imine.

Sulfur Nucleophiles: Sulfur compounds are known to be potent nucleophiles. libretexts.orgmsu.edu Thiols (R-SH) or their conjugate bases, thiolates (RS⁻), react efficiently with this compound to displace the chloride and form a thioacetal product, Phenyl-(CH₂)₃-CH(OCH₃)(SR). These reactions are generally fast and high-yielding. msu.edu

| Nucleophile Type | Example Reagent | Reaction Pathway | Final Product |

| Nitrogen | Primary Amine (RNH₂) | Substitution followed by elimination of methanol | Imine |

| Sulfur | Thiol (RSH) or Thiolate (RS⁻) | Direct Substitution | Thioacetal |

The competition between unimolecular (Sₙ1) and bimolecular (Sₙ2) nucleophilic substitution is determined by several factors, including the substrate's structure, the nucleophile's strength, and the solvent. youtube.com For this compound, the evidence strongly points towards a dominant Sₙ1 pathway.

Substrate Structure: The reactive carbon is secondary, a position where both Sₙ1 and Sₙ2 mechanisms are possible. youtube.comstackexchange.com However, the presence of the adjacent methoxy group is the single most important structural feature. Upon departure of the chloride ion, the resulting secondary carbocation is immediately and powerfully stabilized by resonance donation from the oxygen's lone-pair electrons. This creates a resonance-stabilized oxocarbenium ion, a very stable intermediate. The rate of forming this stable cation is significantly faster than the rate of a competing bimolecular attack. youtube.com

Nucleophile: Sₙ1 reactions are favored by weak nucleophiles, while Sₙ2 reactions require strong nucleophiles. youtube.comkhanacademy.org While strong nucleophiles can be used, the substrate's inherent tendency to ionize via the Sₙ1 path is so pronounced that this mechanism typically prevails even with stronger nucleophiles.

Leaving Group: The chloride ion is a good leaving group, facilitating the initial ionization step required for an Sₙ1 reaction.

Solvent: Polar protic solvents (like water and alcohols) are excellent for Sₙ1 reactions because they can stabilize both the forming carbocation and the departing leaving group through solvation. youtube.comyoutube.com

| Factor | Influence on this compound | Favored Pathway |

| Substrate | Secondary carbon with resonance stabilization from adjacent OCH₃ group. | Sₙ1 |

| Nucleophile | Pathway is relatively insensitive to nucleophile strength due to rapid cation formation. | Sₙ1 |

| Leaving Group | Good leaving group (Cl⁻). | Sₙ1 & Sₙ2 |

| Solvent | Polar protic solvents strongly favor ionization. | Sₙ1 |

While substitution is the major pathway, elimination reactions can be induced under specific conditions. To favor elimination over substitution, a strong, sterically hindered, non-nucleophilic base is typically required. An example would be potassium tert-butoxide (t-BuOK). The base would abstract a proton from the carbon adjacent to the reactive center (the β-carbon), leading to the formation of a double bond and the expulsion of the chloride leaving group in a concerted (E2) mechanism. This would result in the formation of an enol ether, specifically 1-methoxy-4-phenyl-1-butene.

Carbocation intermediates are often prone to rearrangement to form more stable structures. msu.edu However, in the case of this compound, the oxocarbenium ion formed during Sₙ1 reactions is already highly stabilized by resonance. A potential hydride shift from an adjacent carbon would lead to a less stable secondary carbocation without resonance stabilization. Therefore, Wagner-Meerwein-type skeletal rearrangements are not a common pathway for this compound under typical nucleophilic substitution conditions.

Fragmentation pathways could be initiated under more energetic conditions, such as in mass spectrometry or pyrolysis, but are not characteristic of its solution-phase reactivity.

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The formation of a Grignard reagent from an alkyl halide involves the reaction of the halide with magnesium metal in an ether solvent. wikipedia.orgbyjus.comlibretexts.org For this compound, the target reaction would be the insertion of magnesium into the carbon-chlorine bond.

However, the presence of the methoxy group on the same carbon as the chlorine (an α-chloro ether) introduces significant challenges. α-Haloethers are known to be highly reactive. nih.govca.gov The formation of a Grignard reagent at this position is unlikely to be successful. The resulting organometallic compound, if formed, would be highly unstable and prone to immediate elimination or rearrangement. libretexts.org Specifically, β-elimination is a common pathway for such compounds, which would lead to the formation of an alkene. libretexts.org

Table 1: Predicted Outcome of Grignard Reagent Formation

| Starting Material | Reagent | Solvent | Predicted Outcome |

| This compound | Mg | Diethyl ether or THF | Unstable Grignard reagent, likely leading to elimination/rearrangement products. |

Reactions Involving the Alkyl Chloride Moiety (if non-geminal analogs are considered)

To understand the potential reactivity of the alkyl chloride, it is useful to consider a non-geminal analog, such as (4-chlorobutyl)benzene (B1584573). nist.gov In this context, the chlorine atom is attached to a carbon that is not also bonded to the methoxy group.

Intermolecular Nucleophilic Substitution Reactions

Alkyl halides readily undergo nucleophilic substitution reactions, which can proceed through either an S\N1 or S\N2 mechanism, depending on the substrate structure, nucleophile, and solvent. ncerthelp.comlibretexts.org For a secondary alkyl chloride like (4-chlorobutyl)benzene, both pathways are possible. msu.edupw.live

S\N2 Mechanism: A strong, non-bulky nucleophile would favor a bimolecular substitution, leading to inversion of stereochemistry at the carbon center.

S\N1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through a carbocation intermediate, leading to a racemic mixture of products.

Table 2: Examples of Intermolecular Nucleophilic Substitution Reactions

| Substrate (Analog) | Nucleophile | Solvent | Primary Product(s) | Mechanism |

| (4-chlorobutyl)benzene | NaOH | H2O/Acetone | 4-Phenylbutan-1-ol | S\N2 |

| (4-chlorobutyl)benzene | NaCN | DMSO | 5-Phenylpentanenitrile | S\N2 |

| (4-chlorobutyl)benzene | H2O | Formic Acid | 4-Phenylbutan-1-ol | S\N1 |

Intramolecular Cyclization Reactions

The presence of the phenyl group in this compound and its analogs introduces the possibility of intramolecular reactions. If the alkyl chain is of an appropriate length, the molecule can cyclize. For instance, under Friedel-Crafts conditions, an intramolecular alkylation of the benzene (B151609) ring could occur, leading to the formation of a tetralin derivative. The feasibility of such reactions is highly dependent on the reaction conditions and the stability of the resulting ring system, with 5- and 6-membered rings being generally favored. masterorganicchemistry.com

Elimination Reactions

Elimination reactions are a common pathway for alkyl halides, leading to the formation of alkenes. libretexts.orgmasterorganicchemistry.com These reactions, primarily E1 and E2, are often in competition with substitution reactions. msu.edu

E2 Mechanism: This bimolecular process is favored by strong, bulky bases and results in the formation of a double bond. The regioselectivity is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. masterorganicchemistry.com

E1 Mechanism: This unimolecular pathway proceeds through a carbocation intermediate and is favored by weak bases and polar protic solvents.

Table 3: Potential Elimination Products from a (4-chlorobutyl)benzene Analog

| Substrate (Analog) | Base | Solvent | Major Product | Minor Product |

| (4-chlorobutyl)benzene | Potassium tert-butoxide | tert-Butanol | 4-Phenylbut-1-ene | (E/Z)-1-Phenylbut-1-ene |

Reactions Involving the Methoxy Ether Linkage

The methoxy group in this compound is an ether linkage, which is generally unreactive but can be cleaved under specific conditions. openstax.org

Ether Cleavage Reactions (e.g., using strong acids)

Ethers can be cleaved by strong acids such as HBr and HI. openstax.orgmasterorganicchemistry.comkhanacademy.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com The mechanism, either S\N1 or S\N2, depends on the structure of the alkyl groups attached to the ether oxygen. openstax.orglibretexts.org

Given the structure of this compound, the cleavage of the methoxy group would likely proceed through an S\N1-type mechanism due to the potential for the formation of a resonance-stabilized benzylic carbocation. The initial products would be a phenol (B47542) and an alkyl halide. libretexts.org

Table 4: Predicted Products of Ether Cleavage

| Starting Material | Reagent | Conditions | Predicted Products |

| This compound | HBr (excess) | Heat | 4-(4-bromobutyl)phenol, Methyl bromide |

Stability under Various Reaction Conditions

The stability of this compound is largely dictated by the robust nature of the aromatic ring. The benzene ring's delocalized π-electron system confers significant thermodynamic and chemical stability, making it unreactive to many reagents that would typically react with alkenes.

However, the side chain possesses two functional groups, a chloro and a methoxy group, at the benzylic-like 4-position, which can influence its stability under certain reaction conditions. While the benzene ring itself requires potent electrophiles to undergo substitution, the side chain may be susceptible to other transformations. For instance, benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This makes the side chain potentially reactive under radical conditions, such as halogenation with N-bromosuccinimide (NBS) in the presence of light. libretexts.orglibretexts.org

Furthermore, the conditions employed for electrophilic aromatic substitution (EAS) reactions, such as the use of strong acids, could potentially lead to side reactions involving the chloro and methoxy groups on the side chain, although the primary focus of this article remains the reactions of the benzene ring.

Reactions of the Benzene Ring

The most characteristic reactions of benzene and its derivatives are electrophilic aromatic substitutions (EAS). makingmolecules.com In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The substituent already present on the ring significantly influences both the rate of the reaction and the position of the incoming electrophile. wikipedia.org

Electrophilic Aromatic Substitution (EAS) with Different Electrophiles

The (4-chloro-4-methoxybutyl) group attached to the benzene ring is fundamentally an alkyl group. Alkyl groups are known to be activating, meaning they increase the rate of electrophilic aromatic substitution compared to benzene itself. masterorganicchemistry.comlibretexts.org This activation occurs because alkyl groups donate electron density to the ring through an inductive effect. wikipedia.org

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile by the π-electrons of the benzene ring to form a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation of the arenium ion by a weak base to restore the aromatic ring and yield the substitution product. masterorganicchemistry.com

The halogenation of this compound involves the introduction of a halogen atom (typically chlorine or bromine) onto the aromatic ring. This reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) for chlorination, and iron(III) bromide (FeBr₃) for bromination. makingmolecules.commasterorganicchemistry.com The catalyst polarizes the halogen molecule, creating a more potent electrophile that can be attacked by the benzene ring. masterorganicchemistry.com

Given that the alkyl group is an ortho-, para-director, the halogenation of this compound is expected to yield a mixture of ortho- and para-substituted products.

Reaction Conditions for Halogenation

| Reaction | Reagents | Catalyst | Product(s) |

|---|---|---|---|

| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | Mixture of 1-chloro-2-(4-chloro-4-methoxybutyl)benzene and 1-chloro-4-(4-chloro-4-methoxybutyl)benzene |

It is important to note that radical halogenation can occur on the side chain under different conditions (e.g., UV light), but electrophilic aromatic halogenation specifically targets the ring. ucalgary.ca

Nitration involves the introduction of a nitro group (–NO₂) onto the benzene ring. This is typically achieved by treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemistrysteps.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.com

As with halogenation, the alkyl substituent directs the incoming nitro group to the ortho and para positions. Alkylbenzenes like toluene (B28343) react significantly faster than benzene itself. libretexts.org Therefore, the nitration of this compound would be expected to proceed under milder conditions than the nitration of benzene, for example at a lower temperature, to avoid multiple nitrations. libretexts.org

Reaction Conditions for Nitration

| Reactant | Reagents | Temperature | Product(s) |

|---|

Sulfonation is the introduction of a sulfonic acid group (–SO₃H) onto the aromatic ring. This reaction is typically carried out by heating the benzene derivative with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid) or just concentrated sulfuric acid. echemi.comacs.org The electrophile in this reaction is believed to be SO₃ or protonated SO₃. makingmolecules.com

The sulfonation of alkylbenzenes is a common industrial process, for example, in the production of detergents. wikipedia.org The reaction is reversible, which is a unique feature among the common electrophilic aromatic substitutions. Heating the sulfonic acid product in dilute aqueous acid can reverse the reaction, removing the sulfonic acid group in a process called desulfonation. acs.org This reversibility makes the sulfonic acid group useful as a temporary blocking group to influence the position of other substituents.

For this compound, sulfonation will yield a mixture of ortho- and para-sulfonic acid derivatives.

Reaction Conditions for Sulfonation/Desulfonation

| Process | Reagents | Conditions |

|---|---|---|

| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | Heating |

Effects of the Alkyl and Halogen Substituents on Ring Reactivity and Regioselectivity

The substituent already present on a benzene ring has a profound effect on where the next substituent will add. This is known as the directing effect. Substituents are classified as either ortho-, para-directing or meta-directing. pressbooks.pub

The (4-chloro-4-methoxybutyl) group on the benzene ring is, for all intents and purposes of ring reactions, an alkyl group. Alkyl groups are classified as activating and ortho-, para-directing. wikipedia.org

Activation: Alkyl groups are electron-donating through an inductive effect. The sp³-hybridized carbons of the alkyl group are less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a slight push of electron density into the ring. wikipedia.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.org

Regioselectivity (Ortho-, Para-Direction): The ortho- and para-directing nature of alkyl groups can be explained by examining the stability of the carbocation intermediate (arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para position, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the alkyl group. This tertiary carbocation is more stable than the secondary carbocations formed from meta attack, due to the stabilizing inductive effect of the alkyl group. Consequently, the activation energy for ortho and para attack is lower, and these products are formed faster. libretexts.org

Steric Effects: While the alkyl group directs to both ortho and para positions, the ratio of these isomers can be influenced by steric hindrance. libretexts.org A larger, bulkier alkyl group will hinder the approach of the electrophile to the adjacent ortho positions. acs.orglibretexts.org For the (4-chloro-4-methoxybutyl) group, while it is a long chain, its bulk is somewhat removed from the ring, so steric hindrance at the ortho position might be less pronounced than for a group like tert-butyl. However, it would still likely lead to a preference for the para product over the ortho product. acs.org

The chloro and methoxy groups on the side chain are too far from the benzene ring to exert a significant direct electronic (inductive or resonance) effect on the ring's reactivity or the regioselectivity of electrophilic substitution. Their primary relevance would be in potential side-chain reactions under specific conditions.

Directing Effects of Common Substituents

| Substituent Group | Type | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -OH, -NH₂, -OR | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |

| -Alkyl (e.g., -CH₃, -C₂H₅) | Electron-Donating (Inductive) | Weakly Activating | Ortho, Para |

| -Halogen (-F, -Cl, -Br, -I) | Electron-Withdrawing (Inductive) > Donating (Resonance) | Weakly Deactivating | Ortho, Para |

Hydrogenation and Dehydrogenation of the Aromatic Ring

The transformation of the aromatic core of this compound through hydrogenation and its reverse reaction, dehydrogenation, represents a significant alteration of its chemical identity, converting the planar, electron-rich benzene ring into a saturated cyclohexane (B81311) derivative and vice versa. These processes are of fundamental importance in synthetic chemistry, influencing the production of a wide array of chemical intermediates. The reactivity of the aromatic ring in this compound is dictated by the electronic and steric influences of its substituents: the chloro, methoxy, and 4-methoxybutyl groups.

Hydrogenation of the Aromatic Ring

The catalytic hydrogenation of aromatic compounds is a well-established industrial process, crucial for producing cycloalkanes from aromatic precursors. acs.org The stability of the benzene ring, a consequence of its resonance energy, necessitates the use of active catalysts and often forcing reaction conditions, such as elevated temperatures and pressures, to achieve saturation. researchgate.netnih.gov For this compound, the hydrogenation process is complicated by the presence of a chlorine atom, which can undergo hydrogenolysis (dehalogenation).

Detailed research on the hydrogenation of anisole (B1667542) (methoxybenzene), a simpler analog, shows that the reaction can proceed via initial hydrogenation of the aromatic ring to form methoxycyclohexane. ucl.ac.uk Subsequent reactions can include demethoxylation to yield cyclohexene, which is then hydrogenated to cyclohexane. ucl.ac.uk The choice of catalyst and reaction conditions plays a pivotal role in determining the product distribution. For instance, NiPd/SBA-15 has been shown to be effective in the hydrogenation of the aromatic ring of anisole. rsc.org

Furthermore, studies on the hydrogenation of chlorobenzene (B131634) have demonstrated that the reaction can yield both benzene (through hydrodechlorination) and cyclohexane. nih.gov The use of a palladium catalyst can selectively remove the chlorine atom. google.com Therefore, the hydrogenation of this compound is expected to be a competitive process between the saturation of the aromatic ring and the cleavage of the carbon-chlorine bond.

The hydrogenation of the aromatic ring in substituted benzenes is influenced by the nature of the substituents. ucl.ac.uk The methoxy group in this compound is an electron-donating group, which can influence the rate and selectivity of the hydrogenation. The bulky 4-chloro-4-methoxybutyl side chain may also introduce steric hindrance, affecting the adsorption of the molecule onto the catalyst surface.

Table 1: Research Findings on the Hydrogenation of Related Aromatic Compounds

| Reactant | Catalyst | Temperature (°C) | Pressure (MPa) | Major Products | Reference |

| Anisole | NiPd/SBA-15 | 280 | 7.3 | Methoxycyclohexane | rsc.org |

| Anisole | Ni5Co5-AC | 180 | 5 | Cyclohexanol | rsc.org |

| Chlorobenzene | Colloidal Pt | 25 | 0.1 | Benzene, Cyclohexane | nih.gov |

| Toluene | CrO3 | - | - | Benzaldehyde (B42025) | ncert.nic.in |

This table presents data from studies on compounds structurally related to this compound to illustrate typical reaction conditions and outcomes.

Dehydrogenation of the Aromatic Ring Precursor

Dehydrogenation is the reverse of hydrogenation, involving the removal of hydrogen from a saturated or partially saturated ring to form an aromatic system. In the context of this compound, this would involve the dehydrogenation of its corresponding cyclohexane derivative, (4-Chloro-4-methoxybutyl)cyclohexane. This process is thermodynamically challenging and typically requires high temperatures and effective catalysts. researchgate.net

Research on the dehydrogenation of substituted cyclohexanes provides insight into the potential transformation of the saturated analog of this compound. Palladium-based catalysts have been shown to be effective for the dehydrogenation of substituted cyclohexanones to phenols. researchgate.net The dehydrogenation of cycloalkanes is a key reaction in catalytic reforming and for hydrogen storage applications.

The substituents on the cyclohexane ring can significantly affect the rate and selectivity of dehydrogenation. Studies on the dehydrogenation of methylcyclohexane (B89554) to toluene have been conducted, highlighting the feasibility of such transformations. nih.gov The presence of the chloro and methoxy groups on the butyl side chain of the cyclohexane precursor to this compound would likely influence the reaction, potentially leading to side reactions or affecting catalyst stability. The dehydrogenation process for substituted cyclohexanes is often carried out at elevated temperatures, which can also promote side reactions such as isomerization and cracking.

Table 2: Research Findings on the Dehydrogenation of Related Cycloalkanes

| Reactant | Catalyst | Temperature (°C) | Major Products | Reference |

| Substituted Cyclohexanones | Pd(II) complexes | - | Phenols | researchgate.net |

| Methylcyclohexane | Pt1/CeO2 | 350 | Toluene | nih.gov |

This table presents data from studies on compounds structurally related to the saturated precursor of this compound to illustrate typical reaction conditions and outcomes.

Advanced Methodological Considerations in Chemical Research

Chemo-, Regio-, and Stereoselectivity in Reaction Design

The synthesis of (4-Chloro-4-methoxybutyl)benzene, likely proceeding through a Friedel-Crafts-type reaction between benzene (B151609) and a suitable four-carbon electrophile, presents several challenges in terms of selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing this compound, a key chemoselectivity challenge lies in the choice of the alkylating agent. If a precursor containing both the chloro and methoxy (B1213986) groups is used, the Lewis acid catalyst must activate the desired position for electrophilic attack on the benzene ring without promoting unwanted side reactions, such as elimination of the methoxy group or reaction at other sites on the alkyl chain.

Regioselectivity is concerned with the position of the chemical bond formation. In the Friedel-Crafts alkylation of benzene, which is a monosubstituted arene, the initial reaction can only produce one constitutional isomer. However, a significant challenge in Friedel-Crafts alkylations is the potential for polyalkylation. quora.com The introduction of the first alkyl group can activate the aromatic ring, making it more susceptible to further alkylation, leading to a mixture of mono-, di-, and poly-substituted products. quora.com To achieve high regioselectivity for the desired mono-alkylated product, a large excess of benzene can be employed to increase the statistical probability of the electrophile reacting with an unsubstituted benzene molecule. libretexts.org

Another critical aspect of regioselectivity arises from the potential for carbocation rearrangements. libretexts.orgmasterorganicchemistry.com If the synthesis proceeds via a primary carbocation generated from a 1-halo-4-methoxybutane derivative, it is highly prone to rearrange to a more stable secondary carbocation through a hydride shift. libretexts.org This would lead to the formation of an isomeric product instead of the desired this compound. The choice of catalyst and reaction conditions is paramount in minimizing such rearrangements. For instance, using a less reactive Lewis acid or lower temperatures can sometimes suppress carbocation formation in favor of a more concerted SN2-like mechanism.

Stereoselectivity , the preferential formation of one stereoisomer over another, becomes a consideration if the carbon atom bearing the chloro and methoxy groups is a stereocenter. In the case of this compound, this carbon is indeed chiral. Therefore, the synthesis of a single enantiomer would require an asymmetric catalytic approach. While traditional Friedel-Crafts reactions are not inherently stereoselective, modern advancements have seen the development of chiral Lewis acids and Brønsted acids that can induce enantioselectivity in the alkylation of aromatic compounds.

Table 1: Factors Influencing Selectivity in the Synthesis of this compound

| Selectivity Type | Controlling Factors | Desired Outcome for this compound Synthesis |

|---|---|---|

| Chemoselectivity | Choice of Lewis acid, reaction temperature | Activation of the C-Cl bond for alkylation without elimination of the methoxy group. |

| Regioselectivity | Ratio of reactants, nature of the catalyst | Mono-alkylation of the benzene ring; prevention of carbocation rearrangements. |

| Stereoselectivity | Use of chiral catalysts (Lewis or Brønsted acids) | Formation of a single enantiomer (either (R)- or (S)-(4-Chloro-4-methoxybutyl)benzene). |

Process Optimization and Scalability Considerations for Organic Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to an industrial process requires careful optimization of various parameters to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, several factors would need to be considered for scalability.

Catalyst Loading and Efficiency: Traditional Friedel-Crafts reactions often necessitate stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) because the catalyst complexes with the product. researchgate.net This not only increases the cost but also generates a significant amount of waste during aqueous workup. gctlc.org A key optimization goal would be to move towards a catalytic system where the Lewis acid is used in substoichiometric amounts and can be easily recovered and reused. chemistryjournals.net

Reaction Conditions: Temperature, reaction time, and the mode of addition of reagents are critical parameters. For instance, controlling the temperature is crucial to prevent side reactions and ensure the stability of the product. The rate of addition of the alkylating agent can also influence the extent of polyalkylation. Automated reaction systems can be employed for precise control over these parameters, leading to better reproducibility and higher yields on a large scale.

Heat and Mass Transfer: In large-scale reactors, efficient mixing and heat transfer become critical. Exothermic reactions, such as Friedel-Crafts alkylations, can lead to localized overheating if not properly controlled, resulting in reduced yields and the formation of byproducts. The design of the reactor must account for these factors to ensure consistent reaction conditions throughout the vessel.

Table 2: Key Parameters for Process Optimization and Scalability

| Parameter | Considerations for this compound Synthesis |

|---|---|

| Catalyst | Transition from stoichiometric to catalytic amounts; explore heterogeneous catalysts for easy separation. |

| Solvent | Selection of a solvent that is inert, allows for good solubility of reactants, and facilitates product isolation. |

| Temperature | Precise control to minimize side reactions and prevent product degradation. |

| Reaction Time | Optimization to maximize conversion while minimizing byproduct formation. |

| Purification | Development of a scalable and efficient method (e.g., distillation, crystallization). |

Development of Green Chemistry Approaches for Synthesis (e.g., solvent selection, catalyst recycling)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to a more sustainable and environmentally friendly manufacturing process.

Solvent Selection: Traditional Friedel-Crafts reactions often employ halogenated solvents like dichloromethane (B109758) or nitrobenzene, which are toxic and environmentally persistent. vaia.comstackexchange.com A key green chemistry approach is to replace these with more benign alternatives. The ideal solvent would be non-toxic, biodegradable, and derived from renewable resources. In some cases, solvent-free conditions can be achieved, where the reaction is carried out in the neat reactants, significantly reducing waste. researchgate.net

Catalyst Recycling: The use of heterogeneous catalysts is a cornerstone of green chemistry. researchgate.net Solid acid catalysts, such as zeolites, clays, or supported Lewis acids, can be used in place of traditional homogeneous catalysts like AlCl₃. researchgate.netresearchgate.net These solid catalysts can be easily separated from the reaction mixture by filtration and can often be regenerated and reused multiple times, reducing both cost and waste. chemistryjournals.net For example, zinc oxide has been shown to be a reusable catalyst for Friedel-Crafts acylations under solvent-free conditions. researchgate.net

Alternative Reagents and Reaction Pathways: Green chemistry also encourages the use of less hazardous reagents. For instance, instead of using alkyl halides, which can be toxic, alternative alkylating agents could be explored. Furthermore, entirely different synthetic strategies that avoid the harsh conditions of Friedel-Crafts reactions are being investigated. These include biocatalytic methods using enzymes or photochemical approaches that utilize light as a "reagent" to drive the reaction, often with high atom economy and reduced waste generation. nih.goviastate.edu

Table 3: Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Application to Synthesis |

|---|---|

| Safer Solvents and Auxiliaries | Replacement of halogenated solvents with greener alternatives or implementation of solvent-free conditions. nih.gov |

| Catalysis | Use of recyclable heterogeneous catalysts (e.g., zeolites, solid Lewis acids) to replace stoichiometric and hazardous homogeneous catalysts. researchgate.net |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the alkyl chain. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. |

Computational and Theoretical Investigations of 4 Chloro 4 Methoxybutyl Benzene

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are instrumental in determining the three-dimensional structure and thermodynamic stability of a molecule. For (4-Chloro-4-methoxybutyl)benzene, methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) would be employed to optimize the molecular geometry. These calculations would yield key structural parameters.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C11H15ClO |

| Molecular Weight | 202.69 g/mol |

| Formal Charge | 0 |

| Number of Rotatable Bonds | 5 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 0 |

The stability of the molecule can be inferred from the calculated total electronic energy and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to investigate potential reaction pathways for this compound. For instance, the study of its susceptibility to nucleophilic substitution at the carbon atom bearing the chlorine and methoxy (B1213986) groups would be a primary focus. By mapping the potential energy surface, transition states can be located and characterized.

Calculations would likely explore both SN1 and SN2 reaction mechanisms. The stability of the potential carbocation intermediate formed in an SN1 pathway, stabilized by the adjacent methoxy group and the benzene (B151609) ring, would be a key area of investigation. The energy barriers for these pathways would determine the predominant reaction mechanism under various conditions.

Conformational Analysis and Intermolecular Interactions

The presence of several single bonds in the butyl chain of this compound allows for significant conformational flexibility. A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by refinement with higher-level DFT calculations, would be necessary to identify the most stable conformers.

The analysis would focus on the dihedral angles of the butyl chain and the orientation of the phenyl and methoxy groups. The results would reveal the lowest energy conformations and the energy barriers between them. Understanding the conformational preferences is vital as it influences the molecule's physical properties and its ability to interact with other molecules. Intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, would also be quantified to understand its behavior in condensed phases.

Prediction of Spectroscopic Properties to Aid Identification

Computational methods can predict various spectroscopic properties, which are invaluable for the experimental identification and characterization of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Key Features |

| ¹H NMR | Aromatic protons (phenyl group), methoxy group protons (-OCH₃), and distinct signals for the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the butyl chain. Chemical shifts would be influenced by the electronegative chlorine and oxygen atoms. |

| ¹³C NMR | Unique signals for each carbon atom, including the aromatic carbons, the methoxy carbon, and the four carbons of the butyl chain. The carbon attached to the chlorine would show a characteristic downfield shift. |

| Infrared (IR) | C-H stretching vibrations (aromatic and aliphatic), C=C stretching of the benzene ring, C-O stretching of the ether linkage, and a C-Cl stretching vibration. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of a chlorine atom, a methoxy group, or cleavage of the butyl chain. |

These predicted spectra serve as a benchmark for experimentalists, aiding in the confirmation of the synthesis of this compound and its purity.

Applications As a Synthetic Intermediate in Complex Molecule Construction

Precursor in the Synthesis of Functionalized Aryl-Containing Compounds